molecular formula C₂₁H₄₄O₅ B1146584 Distearin CAS No. 1323-83-7

Distearin

Cat. No. B1146584
CAS RN: 1323-83-7
M. Wt: 376.57
InChI Key:
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Description

Synthesis Analysis

The synthesis of distearin and its branched-chain analogues has been explored to understand its activity as protein kinase C (PKC) activators. Synthetic modifications of stearoyl moieties with various substituents like 8-methylstearate, 8-butyl, 4-butyl, or 8-phenyl derivatives have demonstrated a structure-activity relationship influencing PKC activation. These modifications alter the interactions of PKC with cofactors such as phosphatidylserine (PS) and calcium ions, crucial for enzyme activation/inactivation (Zhou et al., 1988).

Molecular Structure Analysis

The mass spectrometry of deuterated 1,3-distearins has provided insight into the molecular structure of distearin, revealing the stability and fragmentation patterns under electron-impact conditions. These studies help clarify the molecular ion's loss of water and the preservation of the glyceryl residue, highlighting the cyclic nature of many fragment ions (Morrison et al., 1970).

Chemical Reactions and Properties

Research on the polymorphic forms of synthesized tristearin, a closely related compound, sheds light on the chemical reactions and stability of distearin. The study using X-ray diffractometry (XRD), differential scanning calorimetry (DSC), and other techniques demonstrates the polymorphic transitions and thermal stability of tristearin forms, offering parallels to understanding distearin's behavior (Oh et al., 2002).

Physical Properties Analysis

The physical properties of distearin and its analogues, such as melting points and crystallinity, can be inferred from studies on similar molecules. For example, the analysis of selectively fluorinated stearic acids and their tristearins highlights how introducing fluorine atoms into the hydrocarbon chain impacts the physical properties, including the melting point and crystallinity, of these compounds (Dasaradhi et al., 1995).

Chemical Properties Analysis

The enzymatic esterification of dihydroxystearic acid (DHSA), a process relevant to distearin chemistry, illustrates the chemical properties and reactivity of stearic acid derivatives. The study demonstrates the influence of various factors such as water content, solvent, substrate concentration, and alcohol chain length on the esterification reaction, providing insights into the chemical properties and reactivity of distearin-related compounds (Awang et al., 2000).

Scientific Research Applications

Protein Interactions with Lipids

Distearin is studied for its interactions with proteins, as seen in research examining its combination with bovine plasma albumin and sheep insulin. The structure of these complexes, involving hydrogen bonding or ion-dipole association, is important in understanding protein/lipid interactions (Eley & Hedge, 1956).

Protein Kinase C Activation

The role of distearin in activating protein kinase C (PKC) has been explored. Synthetic analogues of distearin have been tested for their ability to interact with and influence the activity of PKC, an enzyme crucial in various cellular processes (Zhou et al., 1988).

Interfacial Behavior of Lipid Monolayers

Research on mixed monostearin and distearin monolayers at the air-water interface provides insights into the interactions and structural characteristics of these lipids. This study has implications for understanding the behavior of lipids in various environments (Feria & Patino, 1995).

Thermal Oxidation in Fats and Oils

Distearin's role in the thermal oxidation process in soybean oil has been analyzed. This research is significant for understanding the oxidative stability of oils and fats, which is crucial in food science (Mistry & Min, 1988).

Crystallization Properties in Fat Systems

The impact of distearin on the crystallization properties of triacylglycerols (TAGs) is another area of interest. Understanding the effects of blending TAGs and diacylglycerols like distearin is important for food science, particularly in modifying the physical properties of edible fats (Silva et al., 2014).

Formation of Dimeric Fatty Acids

Research on thermally oxidized distearin has revealed the presence of dimeric fatty acids. This study contributes to our understanding of the chemical changes that occur during the oxidation of fats, which is relevant to both food science and industrial applications (Perkins & Wantland, 1973).

Mechanism of Action

Target of Action

Distearin, also known as tristearin, is a type of triglyceride that is composed of three molecules of stearic acid attached to a glycerol backbone . As a lipid molecule, distearin does not have a specific target in the body. Instead, it is involved in various biological processes, particularly those related to energy storage and membrane structure.

Mode of Action

Distearin is a type of fat that is broken down in the body through the process of lipolysis. This process involves the cleavage of the ester bonds in distearin by lipase enzymes, resulting in the release of glycerol and fatty acids . The fatty acids can then be used as an energy source or for the synthesis of other compounds in the body.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of distearin are largely determined by its lipid nature. As a fat, distearin is not readily soluble in water and thus requires special mechanisms for absorption in the intestines, such as emulsification by bile salts. Once absorbed, distearin and its breakdown products can be distributed throughout the body via the lymphatic system and bloodstream. Metabolism of distearin occurs primarily in the liver, and excretion of its metabolites is carried out by the kidneys .

properties

{ "Design of the Synthesis Pathway": "Distearin can be synthesized through the process of esterification. This involves the reaction of stearic acid with glycerol to form the ester, distearin.", "Starting Materials": [ "Stearic acid", "Glycerol" ], "Reaction": [ "Heat stearic acid and glycerol together in the presence of a catalyst, such as sulfuric acid.", "The reaction proceeds through a series of steps, with the stearic acid molecule reacting with the hydroxyl groups of the glycerol molecule.", "The final product, distearin, is formed as a result of the esterification of stearic acid with glycerol.", "The esterification reaction can be monitored by measuring the amount of water produced during the reaction, which is an indicator of the progress of the reaction." ] }

CAS RN

1323-83-7

Product Name

Distearin

Molecular Formula

C₂₁H₄₄O₅

Molecular Weight

376.57

synonyms

di-Stearin;  Diglyceryl Stearate;  Distearin;  Distearoylglycerol;  Emalex EGS-C;  Estol 374GDST2;  Glycerin Distearate;  Glycerol Distearate;  Glyceryl Distearate;  Kessco GDS 386F;  Loxiol P 1200;  Loxiol P 1206;  Loxiol VP 1206;  Nikkol DGS 80;  Precirol ATO;  S

Origin of Product

United States

Q & A

ANone: Distearin (1,3-distearoyl-2-hydroxypropane-1,3-diyl distearate), also known as glycerol distearate, has the molecular formula C39H76O5 and a molecular weight of 625.03 g/mol.

A: While specific spectroscopic data isn't provided in the abstracts, researchers commonly use techniques like X-ray diffraction [], infrared spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [, ] to analyze distearin's structure and interactions.

A: Contrary to its typical role as a stabilizer, distearin acts as a prooxidant in soybean oil, decreasing its oxidative stability in a concentration-dependent manner [].

A: Distearin is frequently conjugated with polymers like poly(acrylic acid) to create pH-responsive vesicles for drug delivery applications. These vesicles exhibit controlled drug release profiles based on pH changes, enhancing drug delivery efficiency [, , ].

A: Distearin is a weak activator of PKC compared to unsaturated diacylglycerols like diolein. This difference arises from distearin's effect on PKC's affinity for phosphatidylserine and Ca2+, which are crucial for enzyme activation []. Studies demonstrate that distearin, containing two saturated fatty acids, is considerably less effective in activating PKC compared to diacylglycerols with at least one unsaturated fatty acid [].

A: Branching of the stearoyl chains in distearin significantly influences its interaction with phospholipid bilayers. For instance, 8-methyldistearin decreases PKC activity, while 8-butyldistearin and 8-phenyldistearin enhance it to levels comparable to diolein []. These branched-chain analogs also demonstrate distinct impacts on the enzyme's interaction with phosphatidylserine and Ca2+ [].

A: In rat studies, distearin influenced the absorption of stearic acid based on its position within the triglyceride molecule. When stearic acid occupied the 2-position (as in 2-oleoyl distearin), its absorption increased significantly compared to when it was located at the 1- or 3-position (as in 1-oleoyl distearin) []. This difference highlights the importance of triglyceride structure in fatty acid absorption.

A: Distearin is one of the surfactant molecules identified in LAPS, contributing to its observed pro-healing properties in chronic wounds []. While the exact mechanism remains unclear, it's hypothesized that distearin might aid in wound debridement, enhance the penetration of other beneficial compounds, or contribute to a favorable environment for wound healing.

A: Unsaturated diacylglycerols, like diolein and dilinolein, are more potent activators of PKC compared to distearin. Additionally, phorbol esters, which mimic the action of diacylglycerols, can also activate PKC [, ].

A: Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is commonly used to analyze distearin levels in various samples, including fats, oils, and biological samples. Researchers have developed modified GC methods that enhance accuracy and repeatability for quantifying distearin []. Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection enables the separation and quantification of distearin isomers, providing valuable insights into its composition and distribution [, ].

A: Early research focused on distearin's role as a structural component of fats and its physicochemical properties [, ]. Subsequent studies revealed its involvement in various biological processes, including fatty acid absorption [], PKC activation [, ], and modulation of cell membrane properties []. More recently, distearin has emerged as a valuable building block in the development of drug delivery systems [, , ].

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